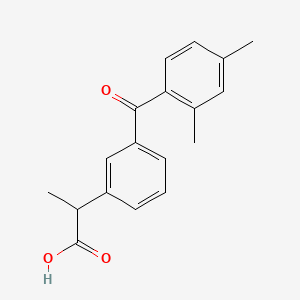
rac-2',4'-二甲基酮洛芬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further substituted with a propanoic acid moiety
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
Target of Action
The primary target of rac-2’,4’-Dimethyl Ketoprofen, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), is believed to be the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the synthesis of prostaglandins via the arachidonic acid pathway .
Mode of Action
The anti-inflammatory effects of rac-2’,4’-Dimethyl Ketoprofen are achieved through the inhibition of COX-2 . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are responsible for promoting these responses.
Pharmacokinetics
The pharmacokinetics of rac-2’,4’-Dimethyl Ketoprofen, like its parent compound ketoprofen, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and the metabolites are excreted in urine .
Result of Action
The molecular and cellular effects of rac-2’,4’-Dimethyl Ketoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting prostaglandin synthesis, the compound reduces the inflammatory response at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-2’,4’-Dimethyl Ketoprofen. For instance, the presence of the compound in wastewater and surface water is an emerging environmental issue . The compound can have a negative effect on non-target organisms in the environment .
生化分析
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
rac-2’,4’-Dimethyl Ketoprofen is transported in the bloodstream mainly by serum albumin (SA) . The compound’s distribution within cells and tissues can be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,4-dimethylbenzoyl chloride.
Grignard Reaction: The 2,4-dimethylbenzoyl chloride is then reacted with phenylmagnesium bromide to form the corresponding tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as chromium trioxide.
Esterification and Hydrolysis: The ketone is esterified with ethyl bromoacetate, followed by hydrolysis to yield the final product, (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
相似化合物的比较
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid moiety.
Ketoprofen: Another NSAID with a benzoyl group attached to a phenyl ring.
Naproxen: An NSAID with a similar aromatic carboxylic acid structure.
Uniqueness
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFITRSZJZIQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
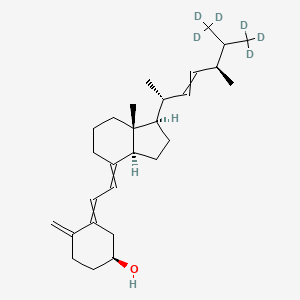
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
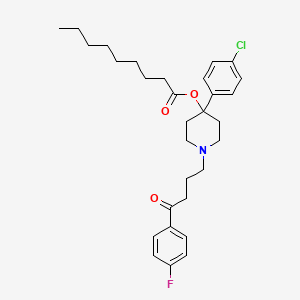
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

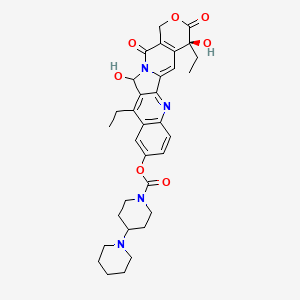
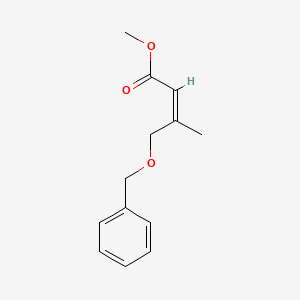
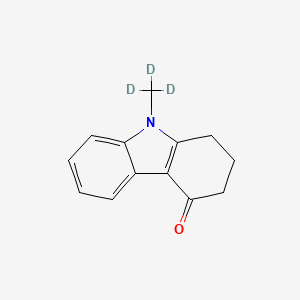
![4-[4-(4-Chlorophenyl)-4-hydroxypiperidine]-4-defluorohaloperidolDecanoate](/img/structure/B584390.png)
